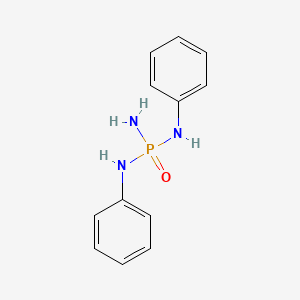
N,N'-Diphenylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diphenylphosphoric triamide: is a chemical compound that belongs to the class of phosphoric triamides It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the phosphoric triamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Phosphoryl Chloride Route: One common method involves the reaction of phosphoryl chloride with aniline in the presence of a base such as triethylamine.
Alternative Methods: Other synthetic strategies include using phosphorus halides, phosphates, or azides as substrates.
Industrial Production Methods: While specific industrial production methods for N,N’-Diphenylphosphoric triamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for yield optimization and safety considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N,N’-Diphenylphosphoric triamide can undergo substitution reactions where the phenyl groups can be replaced by other substituents under suitable conditions.
Hydrogen Bonding: This compound is known for its ability to form strong hydrogen bonds, particularly with anions, due to the presence of aryl N-H groups.
Common Reagents and Conditions:
Major Products:
- The major products of these reactions depend on the specific substituents and reaction conditions used. For example, substitution reactions can yield various derivatives of N,N’-Diphenylphosphoric triamide .
Aplicaciones Científicas De Investigación
Chemistry:
Anion Recognition: N,N’-Diphenylphosphoric triamide has been studied for its ability to recognize and bind anions through hydrogen bonding.
Biology and Medicine:
Urease Inhibition: Similar compounds like N-(n-butyl) thiophosphoric triamide are used as urease inhibitors to reduce ammonia volatilization in agricultural applications.
Industry:
Mecanismo De Acción
Hydrogen Bonding:
- The primary mechanism by which N,N’-Diphenylphosphoric triamide exerts its effects is through hydrogen bonding. The aryl N-H groups form strong hydrogen bonds with electron-rich substances such as anions .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
N,N-Dimethyl-N’,N’'-diphenylphosphoric triamide: This compound has similar structural features but with dimethyl groups instead of phenyl groups.
N-(n-butyl) thiophosphoric triamide: Used as a urease inhibitor in agriculture.
Uniqueness:
Propiedades
Número CAS |
91568-33-1 |
|---|---|
Fórmula molecular |
C12H14N3OP |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
N-[amino(anilino)phosphoryl]aniline |
InChI |
InChI=1S/C12H14N3OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H4,13,14,15,16) |
Clave InChI |
MGBGAIFTONXTJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(N)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















